molecular formula C17H23N3O5 B11395910 N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B11395910
M. Wt: 349.4 g/mol
InChI Key: LYLPXWBZFKHOGQ-UHFFFAOYSA-N
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Description

N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a trimethoxybenzyl halide.

    Formation of the Butanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with an ethylamine derivative to form the butanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced oxadiazole derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide exerts its effects is likely multifaceted:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the combination of the trimethoxyphenyl group and the oxadiazole ring, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C17H23N3O5/c1-5-18-14(21)7-6-8-15-19-17(20-25-15)11-9-12(22-2)16(24-4)13(10-11)23-3/h9-10H,5-8H2,1-4H3,(H,18,21)

InChI Key

LYLPXWBZFKHOGQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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